![molecular formula C13H8F4O B6370559 3-(2-Fluoro-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261961-57-2](/img/structure/B6370559.png)
3-(2-Fluoro-3-trifluoromethylphenyl)phenol, 95%
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Overview
Description
3-(2-Fluoro-3-trifluoromethylphenyl)phenol, 95% (3-FTP 95%) is a synthetic phenol that is widely used in scientific research and industrial applications due to its unique properties. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions and palladium-catalyzed Suzuki-Miyaura reactions. 3-FTP 95% is a versatile compound that has been used in various scientific fields, including chemistry, biochemistry, and pharmacology.
Mechanism of Action
3-FTP 95% is an important intermediate in the synthesis of various compounds and catalysts. It acts as an electrophilic reagent, and it can react with various nucleophiles, such as amines, alcohols, and carboxylic acids. It can also react with other electrophiles, such as alkenes and alkynes, to form new compounds.
Biochemical and Physiological Effects
3-FTP 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have a variety of pharmacological effects, such as analgesic, anti-allergic, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
3-FTP 95% has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it ideal for use in lab experiments. It is also relatively easy to obtain and use, and it is relatively inexpensive. However, it is important to note that 3-FTP 95% is a highly reactive compound, and it is important to use it with caution. In addition, it is important to note that 3-FTP 95% is a toxic compound, and it should be handled with care and stored in a properly labeled container.
Future Directions
There are several potential future directions for research involving 3-FTP 95%. One potential future direction is to further explore its biochemical and physiological effects. Another potential future direction is to explore its use in the synthesis of various compounds and catalysts. In addition, further research could be done to explore its use in the synthesis of various organometallic complexes and metal-organic frameworks (MOFs). Finally, further research could be done to explore its potential applications in the pharmaceutical and agrochemical industries.
Synthesis Methods
3-FTP 95% is synthesized by a multi-step process that involves the reaction of 3-fluoro-3-trifluoromethylphenol with a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of around 70°C for several hours. After the reaction is complete, the product is then purified by crystallization or recrystallization.
Scientific Research Applications
3-FTP 95% has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions and palladium-catalyzed Suzuki-Miyaura reactions. 3-FTP 95% has also been used in the synthesis of various organometallic complexes, such as ruthenium complexes and palladium complexes. In addition, it has been used in the synthesis of various metal-organic frameworks (MOFs).
properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-10(8-3-1-4-9(18)7-8)5-2-6-11(12)13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQHYMMSEPDXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683609 |
Source
|
Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-57-2 |
Source
|
Record name | 2'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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